3-(Diethylamino)-1-(4-methyl-2-phenylpyrimidin-5-yl)propan-1-ol
Description
3-(Diethylamino)-1-(4-methyl-2-phenylpyrimidin-5-yl)propan-1-ol is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a methyl group at position 4, a phenyl group at position 2, and a propan-1-ol chain at position 4. The propan-1-ol moiety further features a diethylamino group at the third carbon. This structural configuration confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
CAS No. |
5443-18-5 |
|---|---|
Molecular Formula |
C18H25N3O |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-(diethylamino)-1-(4-methyl-2-phenylpyrimidin-5-yl)propan-1-ol |
InChI |
InChI=1S/C18H25N3O/c1-4-21(5-2)12-11-17(22)16-13-19-18(20-14(16)3)15-9-7-6-8-10-15/h6-10,13,17,22H,4-5,11-12H2,1-3H3 |
InChI Key |
VWUJAYNGIKLTBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(C1=CN=C(N=C1C)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-1-(4-methyl-2-phenylpyrimidin-5-yl)propan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines.
Substitution reactions: Introducing the phenyl and methyl groups onto the pyrimidine ring.
Attachment of the diethylamino group: This step might involve nucleophilic substitution reactions.
Final step: The addition of the propanol group, possibly through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alcohol group, forming ketones or aldehydes.
Reduction: Reduction reactions could target the pyrimidine ring or the phenyl group, potentially leading to hydrogenated derivatives.
Substitution: The diethylamino group and the phenyl group can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkylating agents (R-X) under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Diethylamino)-1-(4-methyl-2-phenylpyrimidin-5-yl)propan-1-ol could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-1-(4-methyl-2-phenylpyrimidin-5-yl)propan-1-ol would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with the target molecule, differing primarily in substituents, heterocyclic cores, or functional groups:
Compound A : 3-(2-Chloro-5-fluoro-pyrimidin-4-ylamino)-propan-1-ol
- Molecular Formula : C₇H₉ClFN₃O
- Molecular Weight : 205.62 g/mol
- Key Features: Pyrimidine ring substituted with chloro (Cl) and fluoro (F) groups at positions 2 and 5. Propan-1-ol chain linked via an amino group at position 4.
- Comparison :
- The electron-withdrawing Cl and F substituents increase electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic substitution reactions compared to the target compound’s electron-donating methyl and phenyl groups.
- Lower molecular weight and polarity may reduce lipophilicity, affecting membrane permeability in biological systems.
Compound B : 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol
- Molecular Formula : C₁₄H₂₂N₂O
- Molecular Weight : 234.34 g/mol
- Key Features: Pyridine ring substituted with diethylamino and methyl groups. Propan-1-ol chain at position 3.
Compound C : 1-[4-Butylamino-6-chloro-2-(methylsulfanyl)pyrimidin-5-yl]-3-phenylprop-2-en-1-ol
- Molecular Formula : C₁₅H₁₄Cl₂N₂O₂S
- Molecular Weight : 356.02 g/mol
- Key Features: Pyrimidine ring with chloro, methylsulfanyl, and butylamino substituents. Prop-2-en-1-ol (allylic alcohol) chain conjugated to a phenyl group.
- Comparison :
- The allylic alcohol group introduces conjugation effects, altering electronic properties and redox behavior compared to the saturated propan-1-ol chain in the target compound.
- Methylsulfanyl and chloro groups enhance metabolic stability but may introduce toxicity concerns.
Electronic and Steric Properties
Computational analyses using tools like Multiwfn and electron localization function (ELF) reveal critical differences:
- Electron Density Distribution :
- The target compound’s phenyl and methyl groups donate electrons to the pyrimidine ring, increasing electron density at the N1 and N3 positions. This contrasts with electron-withdrawing substituents in Compound A, which localize electron density near Cl and F .
- Pyridine derivatives (e.g., Compound B) exhibit lower aromatic stabilization energy due to reduced nitrogen content, as shown by topology analysis of electron density .
- Noncovalent Interactions: Steric repulsion from the phenyl group in the target compound limits planar conformations, whereas Compound C’s allylic alcohol allows for π-π stacking with aromatic systems .
Molecular Weight and Physicochemical Properties
- Lipophilicity : The target compound’s phenyl group enhances lipophilicity (logP ~2.5 estimated), favoring membrane penetration over more polar derivatives like Compound A (logP ~1.2).
- Solubility : Pyridine-based Compound B likely has higher aqueous solubility due to reduced ring hydrophobicity.
Biological Activity
3-(Diethylamino)-1-(4-methyl-2-phenylpyrimidin-5-yl)propan-1-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: this compound
- Molecular Formula: C18H24N4O
- Molecular Weight: 316.41 g/mol
The compound features a diethylamino group, a pyrimidine moiety, and a propanol structure, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and cognitive functions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
-
Antidepressant Activity:
- In preclinical studies, the compound demonstrated significant antidepressant-like effects in animal models. These effects are believed to be mediated through the inhibition of serotonin reuptake.
-
Anxiolytic Properties:
- The compound has shown promise as an anxiolytic agent, reducing anxiety-like behaviors in rodent models. This effect may be linked to its action on GABAergic systems.
-
Neuroprotective Effects:
- Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of intracellular signaling pathways.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
| Study | Model | Findings |
|---|---|---|
| Study 1 | Rodent model of depression | Significant reduction in immobility time in the forced swim test, indicating antidepressant effects. |
| Study 2 | Anxiolytic behavior assessment | Decreased anxiety-like behavior in elevated plus maze tests compared to control groups. |
| Study 3 | Neuroprotection assay | Reduced cell death in neuronal cultures exposed to oxidative stress agents. |
These findings collectively suggest that the compound has multifaceted biological activities that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
